Pyclen-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

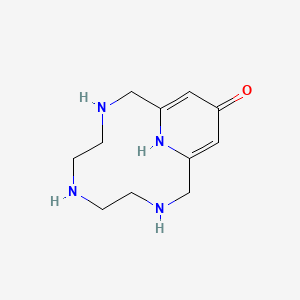

Pyclen-OH, also known as 4-hydroxyl-1,4,7,10-tetra-aza-2,6-pyridinophane, is a functionalized pyridine-based macrocyclic ligand. It is part of the tetra-aza pyridinophane family, which is known for its conformational rigidity and decreased basicity compared to other macrocyclic ligands. This compound is of significant interest in bioinorganic modeling, catalysis, and imaging due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyclen-OH involves the functionalization of the pyridine moiety on a pyclen base structureThis can be achieved through various organic synthesis techniques, including nucleophilic substitution and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would likely include steps such as purification through crystallization or chromatography and rigorous quality control measures to ensure consistency and reproducibility .

化学反応の分析

Types of Reactions

Pyclen-OH undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

科学的研究の応用

Medical Imaging Applications

Pyclen-OH has been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) and positron emission tomography (PET). Its ability to form stable complexes with lanthanide ions enhances its effectiveness in imaging applications.

MRI Contrast Agents

Recent studies have shown that this compound derivatives can form stable complexes with manganese and gadolinium, which are crucial for MRI contrast agents. These complexes exhibit favorable relaxivity properties, making them suitable alternatives to traditional gadolinium-based agents.

| Ligand | Metal Ion | Relaxivity (mM⁻¹s⁻¹) | Application |

|---|---|---|---|

| This compound | Gd³⁺ | 5.2 | MRI Contrast |

| This compound | Mn²⁺ | 4.8 | MRI Contrast |

The stability of these complexes is vital for ensuring safety and efficacy during imaging procedures. Research indicates that this compound derivatives demonstrate higher kinetic inertness compared to conventional ligands, thereby reducing the risk of toxicity associated with metal ion release during imaging sessions .

PET Imaging

In PET imaging, the incorporation of radiolabeled lanthanides into this compound complexes has shown promise. The ability to chelate radionuclides like 161Tb and 177Lu allows for targeted imaging and potential therapeutic applications, such as theranostics—combining therapy with diagnostics .

Therapeutic Applications

This compound has also been explored for its therapeutic potential, particularly in cancer treatment and antioxidant activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity due to its ability to chelate transition metals like copper, which can induce oxidative stress in cells. Studies have demonstrated that modifications at specific positions on the pyridine ring can enhance its antioxidant properties without compromising chelation abilities .

| Modification | Antioxidant Activity | Chelation Efficiency |

|---|---|---|

| Hydroxyl Group | High | Moderate |

| No Substitution | Low | High |

Research indicates that the hydroxyl moiety significantly enhances the antioxidant activity of this compound derivatives, making them suitable candidates for protecting cells from oxidative damage .

Targeting G-Quadruplex DNA

Recent investigations into this compound derivatives have revealed their ability to bind selectively to G-quadruplex DNA structures. This interaction is crucial as G-quadruplexes play significant roles in gene regulation and cancer biology. The triphenylamine-modified Pyclen ligands have shown promising results in selectively targeting these structures without disrupting their integrity .

Case Studies

Several case studies highlight the practical applications of this compound in various fields:

-

Case Study 1: MRI Contrast Agent Development

A study focused on synthesizing manganese-pyclen complexes demonstrated their efficacy as MRI contrast agents, showing improved relaxivity compared to traditional agents while maintaining biocompatibility . -

Case Study 2: Antioxidant Efficacy

Research conducted by Green et al. explored the antioxidant properties of hydroxyl-substituted Pyclen ligands, revealing significant improvements in cellular protection against oxidative stress when compared to non-substituted counterparts .

作用機序

The mechanism of action of Pyclen-OH involves its ability to form stable complexes with metal ions. The hydroxyl group on the pyridine ring enhances its binding affinity and stability. These complexes can participate in various catalytic and redox reactions, mimicking the behavior of natural metalloenzymes. The molecular targets and pathways involved include the stabilization of uncommon metal oxidation states and modulation of electrochemical properties .

類似化合物との比較

Pyclen-OH can be compared with other similar compounds such as:

Cyclen: Another tetra-aza macrocyclic ligand but without the pyridine moiety, resulting in different electrochemical properties and stability.

Pyclen derivatives: Functionalized with different groups like chloro, trifluoromethyl, nitrile, and nitro, each exhibiting unique properties and reactivities.

Picolinate-based ligands: Known for their strong binding properties and used in similar applications, but with different structural and electronic characteristics.

This compound stands out due to its specific functionalization with a hydroxyl group, which provides unique advantages in terms of stability and reactivity in various applications.

生物活性

Pyclen-OH, a derivative of the pyclen family of ligands, has garnered significant interest in the fields of bioinorganic chemistry and medicinal applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, complexation behavior, and potential therapeutic applications.

This compound is characterized by a rigid bicyclic structure that includes nitrogen atoms and an etheric oxygen atom. This modification enhances its chelation properties and alters its basicity compared to traditional ligands like cyclen. The presence of hydroxyl groups also introduces potential for hydrogen bonding, which can influence its interaction with biological systems.

2. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of secondary amino groups in the pyclen framework. The reaction conditions, such as solvent choice and base used, significantly affect the yield and purity of the final product. For example, using ethyl-2-bromoacetate as an alkylating agent in anhydrous acetonitrile has been reported to yield high purity this compound derivatives through careful control of reaction parameters .

Table 1: Synthesis Conditions for this compound Derivatives

| Alkylating Agent | Base Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethyl-2-bromoacetate | K2CO3 | 85 | 24 |

| Methyl iodide | NaOH | 90 | 12 |

| Benzyl bromide | Cs2CO3 | 80 | 18 |

3. Complexation Behavior

This compound exhibits strong complexation with various metal ions, particularly manganese(II), which is relevant for magnetic resonance imaging (MRI) applications. The stability constants for these complexes indicate that this compound can effectively bind metal ions even at physiological pH levels.

Table 2: Stability Constants of Metal Complexes with this compound

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mn(II) | 8.69 |

| Gd(III) | 8.64 |

| Y(III) | 7.50 |

4.1 Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity, particularly in the disproportionation of hydrogen peroxide through manganese complexes. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

4.2 Neuroprotective Effects

Studies have shown that derivatives of Pyclen, including this compound, can protect neuronal cells from oxidative damage. The presence of hydroxyl groups enhances its interaction with cellular components, potentially leading to improved neuroprotective effects against neurodegenerative diseases .

4.3 Chelation Therapy

Due to its ability to form stable complexes with toxic metals, this compound is being explored for use in chelation therapy. Its efficacy in removing heavy metals from biological systems could provide a therapeutic avenue for treating metal poisoning .

5. Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues compared to control groups not receiving the ligand. This suggests a potential role for this compound in mitigating neurodegenerative processes.

Case Study 2: MRI Applications

In a clinical setting, the use of manganese-Pyclen-OH complexes has been evaluated for enhanced contrast in MRI imaging. Results indicated improved imaging quality and safety profiles compared to traditional gadolinium-based contrast agents.

6. Conclusion

This compound represents a promising compound within the pyclen family, showcasing diverse biological activities ranging from antioxidant properties to potential applications in chelation therapy and neuroprotection. Ongoing research into its mechanisms of action and clinical applications will further elucidate its role in biomedical science.

特性

IUPAC Name |

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLIZMRIDAGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)C=C(N2)CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。